molecular formula C31H26ClNO3 B2769416 Cdiba

Cdiba

Cat. No.: B2769416
M. Wt: 496.0 g/mol
InChI Key: WCJGWNYPOLQBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid, commonly referred to as CDIBA, is a potent and selective inhibitor of cytosolic phospholipase A2 (cPLA2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDIBA involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

CDIBA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CDIBA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in cell biology research to investigate the role of cPLA2 in cellular processes.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit cPLA2, which is involved in tumor angiogenesis.

    Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

CDIBA exerts its effects by selectively inhibiting cytosolic phospholipase A2 (cPLA2). The inhibition mechanism involves binding to the active site of cPLA2, preventing the enzyme from catalyzing the hydrolysis of phospholipids to release arachidonic acid. This inhibition reduces the production of pro-inflammatory mediators and has potential anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

CDIBA is unique compared to other cPLA2 inhibitors due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its specific inhibition of cPLA2, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO3/c1-21-27(18-19-36-26-15-12-24(13-16-26)31(34)35)28-20-25(32)14-17-29(28)33(21)30(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-17,20,30H,18-19H2,1H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJGWNYPOLQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCOC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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